4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
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Overview
Description
4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide: is a complex organic compound featuring a pyrazole ring, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Industry: : It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other pyrazole derivatives and azetidine-containing compounds. Similar compounds might include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: : Used as an intermediate in fungicide synthesis.
1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-(diphenylmethyl)piperazine: : Another pyrazole derivative with potential biological activity.
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide .
Properties
IUPAC Name |
4-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-9-5-13(18-19(9)2)15(22)20-7-11(8-20)23-10-3-4-17-12(6-10)14(16)21/h3-6,11H,7-8H2,1-2H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQDCIFWKLZINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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